N-cyclohexyl-2-(4-methoxyphenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine
Description
The compound N-cyclohexyl-2-(4-methoxyphenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine is a pyrazolo[1,5-a]pyrimidine derivative featuring a unique substitution pattern. Its core structure includes:
- 2-position: 4-Methoxyphenyl group.
- 3- and 5-positions: Methyl groups.
- 7-position: Cyclohexylamine substituent.
Properties
Molecular Formula |
C21H26N4O |
|---|---|
Molecular Weight |
350.5 g/mol |
IUPAC Name |
N-cyclohexyl-2-(4-methoxyphenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine |
InChI |
InChI=1S/C21H26N4O/c1-14-13-19(23-17-7-5-4-6-8-17)25-21(22-14)15(2)20(24-25)16-9-11-18(26-3)12-10-16/h9-13,17,23H,4-8H2,1-3H3 |
InChI Key |
GUPMDPMGDZEVAL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C(=NN2C(=C1)NC3CCCCC3)C4=CC=C(C=C4)OC)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclohexyl-2-(4-methoxyphenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine typically involves multi-step organic reactions. One common method includes the condensation of cyclohexylamine with 4-methoxybenzaldehyde to form an intermediate Schiff base. This intermediate then undergoes cyclization with 3,5-dimethylpyrazole and a suitable pyrimidine precursor under controlled conditions to yield the final product. The reaction conditions often involve the use of solvents like ethanol or methanol and catalysts such as p-toluenesulfonic acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
N-cyclohexyl-2-(4-methoxyphenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: Nitrating mixture (HNO3/H2SO4) for nitration, and halogens (Cl2, Br2) in the presence of a Lewis acid for halogenation.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
N-cyclohexyl-2-(4-methoxyphenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-cyclohexyl-2-(4-methoxyphenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Similar Pyrazolo[1,5-a]pyrimidine Derivatives
Substitution at the 7-Position: Amine Group Variations
The 7-position amine is a critical determinant of biological activity. Key comparisons include:
Key Observations :
- MPZP ’s bis(2-methoxyethyl) group enhances solubility and CRF1 receptor binding, whereas the target compound’s cyclohexyl group may improve blood-brain barrier penetration .
- Chlorophenyl or methoxyphenyl substituents (e.g., ) introduce halogen or polar groups, influencing target selectivity and metabolic stability.
Substituent Variations on the Pyrazolo[1,5-a]pyrimidine Core
2-Position: Aryl Group Diversity
Impact :
- Methoxy groups improve solubility and hydrogen-bonding capacity.
- Methyl or halogen substituents (e.g., 4-chlorophenyl in ) may enhance binding affinity to hydrophobic pockets.
3- and 5-Positions: Methyl vs. Aryl Groups
Pharmacological and Physicochemical Properties
CRF1 Receptor Antagonists
Comparison with Target Compound :
- The cyclohexyl group in the target compound may reduce CRF1 affinity compared to MPZP’s bis(2-methoxyethyl) group but could improve pharmacokinetics.
Anti-Mycobacterial Activity
- Compound 34 (): 3-(4-Fluorophenyl)-5-(4-methoxyphenyl)-N-(pyridin-2-ylmethyl)pyrazolo[...]. MIC = 0.5 µg/mL against M. tuberculosis.
- N-(4-Chlorophenyl)-3-(2-methoxyphenyl)-5-methylpyrazolo[...] (): Hypothesized anti-tubercular activity due to chloro and methoxy substituents.
Target Compound’s Potential:
- The 4-methoxyphenyl and dimethyl groups may confer moderate anti-mycobacterial activity, though likely less potent than fluorinated analogs.
Biological Activity
N-cyclohexyl-2-(4-methoxyphenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine is a compound belonging to the pyrazolo[1,5-a]pyrimidine family, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The structure of this compound can be described as follows:
- Chemical Formula : CHNO
- Molecular Weight : 298.38 g/mol
- Structural Characteristics : The compound features a pyrazolo[1,5-a]pyrimidine core substituted with a cyclohexyl group and a methoxyphenyl moiety, which may contribute to its biological activities.
Anticancer Properties
Recent studies have highlighted the anticancer potential of pyrazolo[1,5-a]pyrimidine derivatives. For instance, compounds containing this scaffold have shown significant inhibitory effects against various cancer cell lines, including breast cancer and melanoma cells.
Case Study: Breast Cancer
In a study involving MCF-7 and MDA-MB-231 breast cancer cell lines, specific pyrazolo derivatives demonstrated cytotoxic effects. The combination of these compounds with doxorubicin resulted in a synergistic effect, enhancing apoptosis in cancer cells .
Enzyme Inhibition
This compound has also been investigated for its ability to inhibit key enzymes involved in cancer progression. Notably:
- BRAF(V600E) : This mutation is prevalent in melanoma; compounds with similar structures have shown promising inhibitory activity against this target.
- EGFR and Aurora-A Kinase : These are critical in cell proliferation and survival; inhibition can lead to reduced tumor growth.
Anti-inflammatory Activity
Pyrazolo[1,5-a]pyrimidine derivatives are known for their anti-inflammatory properties. Research indicates that these compounds can modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX) .
Antimicrobial Activity
The antimicrobial potential of pyrazole derivatives has been explored extensively. In vitro studies have demonstrated that certain derivatives exhibit significant activity against various bacterial strains and fungi. This suggests a potential application in treating infections resistant to conventional antibiotics .
Comparative Analysis of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
